molecular formula C14H19BrClNO6 B4005956 2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)

2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4005956
M. Wt: 412.66 g/mol
InChI Key: OAWDPMQCDJCPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C14H19BrClNO6 and its molecular weight is 412.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) is 411.00843 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-Assembling Molecular Packing

The study by Świergiel and Jadżyn (2017) on the self-assembling properties of molecular compounds similar to the one highlights the significance of molecular packing in liquid phases. This research sheds light on how the structural variations in compounds influence their volumetric properties and supramolecular polymer formations, leading to denser molecular packing in certain configurations Świergiel & Jadżyn, 2017.

Synthesis and Characterization of Novel Compounds

Several studies have focused on synthesizing and characterizing compounds with structural similarities, indicating the broad applications of these chemical frameworks in creating new materials. For instance, the work on synthesizing multi-hydroxyl and Sulfonyl dual-functionalized Room Temperature Ionic Liquids by Zhu et al. (2007) illustrates the potential for developing new ionic liquids and polymers with enhanced functional properties Zhu et al., 2007.

Photophysical Studies and Photostability

Raju et al. (2016) explored the photophysical characteristics and photostability of compounds, providing insights into their applications in biological imaging and sensors. Such studies are crucial for developing compounds with optimal photostability and desired photophysical properties for various scientific applications Raju et al., 2016.

Catalytic Kinetics and Functional Models

Research on dinuclear nickel(II) complexes as functional models for phosphodiesterase, as detailed in the study with no listed authors (2011), highlights the application of similar compounds in understanding and mimicking the catalytic activities of enzymes. Such models are instrumental in studying the mechanistic aspects of catalysis and enzyme function Anonymous, 2011.

Crystal Structure and Conformation Analysis

The synthesis and X-ray diffraction study of Schiff bases, as conducted by Sharma et al. (2014), demonstrate the importance of crystallographic analysis in determining the structural configurations of novel compounds. This research aids in understanding the molecular geometry and potential interactions of compounds, contributing to their application in material science and molecular engineering Sharma et al., 2014.

Properties

IUPAC Name

2-[3-(2-bromo-6-chloro-4-methylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO2.C2H2O4/c1-9-7-10(13)12(11(14)8-9)17-6-2-3-15-4-5-16;3-1(4)2(5)6/h7-8,15-16H,2-6H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDPMQCDJCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)
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2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)
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2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)
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2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)
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2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)
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2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.